Cas no 946209-07-0 (2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide)

2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide
- Acetamide, 2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydro-1-methyl-6-quinolinyl)ethyl]-
- 946209-07-0
- SMSSF-0625615
- 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
- 2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide
- AMS_CNC_ID-117535911
- AKOS024634840
- F2271-0104
- 2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
-
- Inchi: 1S/C21H26N2O3/c1-23-13-3-4-17-14-16(5-10-20(17)23)11-12-22-21(24)15-26-19-8-6-18(25-2)7-9-19/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24)
- InChI Key: WMNKWFPETJGLGL-UHFFFAOYSA-N
- SMILES: C(NCCC1C=CC2=C(C=1)CCCN2C)(=O)COC1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 354.19434270g/mol
- Monoisotopic Mass: 354.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.8Ų
- XLogP3: 3.7
Experimental Properties
- Density: 1.137±0.06 g/cm3(Predicted)
- Boiling Point: 604.8±55.0 °C(Predicted)
- pka: 14.24±0.46(Predicted)
2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2271-0104-10mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-30mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-50mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-5μmol |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-10μmol |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-20μmol |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-1mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-5mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-25mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2271-0104-20mg |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide |
946209-07-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide Related Literature
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide
Introduction to 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide (CAS No. 946209-07-0)
2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide, with the CAS number 946209-07-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxyphenyl group and a tetrahydroquinoline moiety, which contribute to its potential therapeutic applications.
The molecular structure of 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide consists of a central acetamide core linked to a substituted phenyl ring and a tetrahydroquinoline ring. The methoxy group on the phenyl ring enhances the compound's lipophilicity and stability, while the tetrahydroquinoline moiety imparts specific biological activities. These structural elements collectively influence the compound's pharmacological properties and potential therapeutic effects.
Recent studies have highlighted the potential of 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
In addition to its anti-inflammatory properties, 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide has also been investigated for its neuroprotective effects. Studies conducted in animal models have demonstrated that this compound can protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of intracellular signaling pathways that regulate cell survival and death.
The pharmacokinetic profile of 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide has been extensively studied to understand its bioavailability and metabolism. Preclinical data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily in the liver through cytochrome P450 enzymes, with major metabolites being excreted via urine and feces.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide in human subjects. Early phase I trials have shown promising results in terms of safety and tolerability. Phase II trials are expected to provide more detailed insights into the compound's therapeutic potential for specific conditions such as chronic inflammation and neurodegenerative disorders.
The development of 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide as a pharmaceutical agent is supported by its favorable physicochemical properties. The compound is stable under standard storage conditions and can be formulated into various dosage forms such as tablets, capsules, and injectable solutions. This versatility in formulation enhances its clinical utility and patient compliance.
In conclusion, 2-(4-methoxyphenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylacetamide (CAS No. 946209-07-0) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique structural features contribute to its diverse biological activities and favorable pharmacological properties. Ongoing research and clinical trials will further elucidate its full therapeutic potential and pave the way for its use in clinical practice.
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